7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c1-10-8-11(2)25(22-10)17-20-15-14(16(26)21-18(27)23(15)3)24(17)9-12-6-4-5-7-13(12)19/h4-8H,9H2,1-3H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYSLDWLDJLMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine family. Its complex structure, featuring a purine core with various functional groups, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C19H19ClN6O2
- Molecular Weight : 398.8 g/mol
- CAS Number : 1019100-20-9
Structural Features
The compound includes:
- A chlorobenzyl group at the 7-position.
- A pyrazolyl group at the 8-position.
- A methyl group at the 3-position of the purine ring.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been identified as a potential inhibitor of key enzymes involved in cancer pathways, particularly targeting the Kras protein , which is frequently mutated in various cancers.
Case Studies
- In vitro Studies :
- Mechanism of Action :
Antiviral and Anti-inflammatory Properties
In addition to its anticancer activity, the compound is being explored for antiviral and anti-inflammatory applications. Its ability to interact with various biological targets suggests potential therapeutic uses beyond oncology.
Comparative Analysis of Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | Similar pyrazole and purine structure | Antiviral and anticancer properties |
| 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorobenzyl)-7-methyl-3-methyl-1H-purine-2,6(3H,7H)-dione | Chlorobenzyl substitution | Anti-inflammatory effects |
| 8-(methylamino)-7-(phenethyl)-purine derivatives | Varying aryl substitutions | Diverse biological activities including enzyme inhibition |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions starting from a suitable purine precursor. Key steps include:
- Formation of the Purine Core : Alkylation and acylation reactions modify the core structure.
- Introduction of Functional Groups : Nucleophilic substitutions introduce the chlorobenzyl and pyrazolyl groups.
This synthetic pathway is crucial for developing derivatives with enhanced biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings :
Substituent Effects on Molecular Weight and Polarity: The target compound and Analog 1 share nearly identical molecular weights (402.8 g/mol) due to the substitution of a fluorine atom in place of a hydrogen in the benzyl group. This minor change increases polarity and may enhance binding to hydrophobic enzyme pockets . Analog 2 exhibits a lower molecular weight (387.8 g/mol) due to the replacement of the pyrazole ring with a smaller hydroxypropylamino group. Analog 3 has the lowest molecular weight (326.4 g/mol) and lacks halogen atoms, which may reduce metabolic stability compared to the target compound .
Impact of Halogenation :
- The 2-chlorobenzyl group in the target compound and Analog 1 introduces electron-withdrawing effects, which could stabilize charge-transfer interactions in enzymatic binding sites. The additional fluorine in Analog 1 may further enhance these interactions through increased electronegativity .
Heterocyclic vs. Aliphatic Substituents: The pyrazole group in the target compound and Analog 1 provides a rigid, planar structure conducive to π-π stacking interactions. In contrast, the hydroxypropylamino group in Analog 2 introduces conformational flexibility, which might broaden its interaction profile but reduce specificity .
Biological Implications: While specific activity data are unavailable, Analog 1’s fluorine substitution is a common strategy in drug design to improve pharmacokinetics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can their efficiencies be systematically compared?
- Methodological Answer : Begin with scaffold-based synthesis using purine dione precursors. Compare routes via metrics such as yield, purity (HPLC/NMR), and reaction time. Utilize informer libraries (e.g., aryl halide chemistry libraries) to screen reaction conditions (e.g., catalysts, solvents) . For efficiency analysis, apply statistical tools like ANOVA to identify significant variables affecting yield .
Q. How should researchers assess the stability and optimal storage conditions for this compound?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0%, 60%). Monitor degradation via TLC, LC-MS, or UV-Vis spectroscopy. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Store in inert atmospheres (argon) with desiccants to minimize hydrolysis of the chlorobenzyl group .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight validation, H/C NMR for substituent positioning, and X-ray crystallography (if crystalline) for absolute configuration. Cross-validate purity via HPLC with diode-array detection (DAD) to detect trace impurities .
Advanced Research Questions
Q. How can quantum chemical calculations guide reaction optimization for this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediates. For example, calculate activation energies for key steps (e.g., pyrazole coupling). Validate predictions experimentally using controlled kinetic studies. Integrate computational results with high-throughput screening (HTS) to narrow optimal conditions .
Q. What experimental design strategies are effective for optimizing reaction parameters (e.g., solvent, temperature) in its synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) principles. Use a fractional factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). Analyze responses (yield, purity) via response surface methodology (RSM). Example matrix:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 5 | 15 |
| Solvent | DMF | THF |
| Post-analysis, refine conditions using a central composite design . |
Q. What reactor design considerations are critical for scaling up synthesis while maintaining product integrity?
- Methodological Answer : Prioritize heat transfer efficiency (jacketed reactors) and mixing dynamics (impeller design) to avoid local hotspots during exothermic steps (e.g., cyclization). Use continuous-flow reactors for hazardous intermediates (e.g., chlorinated precursors). Monitor in-line via PAT (Process Analytical Technology) tools like FTIR .
Q. How can researchers resolve contradictions in reported synthetic yields for similar purine-dione derivatives?
- Methodological Answer : Perform meta-analysis of published protocols to identify variables (e.g., reaction time, purification methods). Replicate key studies under controlled conditions, using standardized reagents. Apply Cheminformatics tools to correlate substituent effects (e.g., electron-withdrawing groups) with yield discrepancies .
Data Analysis & Validation
Q. What statistical approaches are suitable for analyzing biological activity data involving this compound?
- Methodological Answer : Use dose-response curves (IC/EC) with nonlinear regression (e.g., four-parameter logistic model). Validate significance via Student’s t-test or ANOVA. For high-dimensional data (e.g., SAR libraries), apply machine learning (e.g., random forests) to identify critical substituent features .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
